molecular formula C13H11N3O3 B14528349 3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide CAS No. 62427-50-3

3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide

Cat. No.: B14528349
CAS No.: 62427-50-3
M. Wt: 257.24 g/mol
InChI Key: WTTLVSHBVQDSKO-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide is an organic compound that features a nitro-substituted pyrrole ring linked to a phenylprop-2-enamide group

Properties

CAS No.

62427-50-3

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-(4-nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide

InChI

InChI=1S/C13H11N3O3/c17-13(15-10-4-2-1-3-5-10)7-6-11-8-12(9-14-11)16(18)19/h1-9,14H,(H,15,17)

InChI Key

WTTLVSHBVQDSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with aniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-amino-1H-pyrrol-2-yl)-N-phenylprop-2-enamide .

Scientific Research Applications

3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1H-pyrrol-2-yl)methanol
  • 3-(4-Nitro-1H-pyrrol-2-yl)formamido]propanoic acid
  • 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid

Uniqueness

3-(4-Nitro-1H-pyrrol-2-yl)-N-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nitro-substituted pyrrole ring with a phenylprop-2-enamide group makes it a versatile compound for various applications.

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